(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10665 involves the formation of a disubstituted oxamide. The key steps include the reaction of a long-chain fatty acid with a methylamino-oxoacetyl compound under controlled conditions. The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at room temperature .
Industrial Production Methods
Industrial production of CAY10665 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as preparative liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
CAY10665 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of CAY10665 with modified functional groups .
Scientific Research Applications
CAY10665 is extensively used in scientific research due to its potent biological activities:
Cardiovascular Research: It is used to study the regulation of cardiomyocyte contractility and the mechanisms underlying arrhythmias.
Lipid Biochemistry: The compound is employed to investigate the role of polyunsaturated fatty acids and their metabolites in cellular processes.
Pharmacological Studies: CAY10665 serves as a model compound to explore the therapeutic potential of bioisosteres in drug development.
Mechanism of Action
CAY10665 exerts its effects by mimicking the action of 17,18-epoxyeicosatetraenoic acid. It interacts with cytochrome P450 enzymes, leading to the modulation of cardiomyocyte contraction. The compound reduces the frequency of arrhythmic contractions without affecting the amplitude, making it a valuable tool for studying the regulation of heart rhythm .
Comparison with Similar Compounds
CAY10665 is unique due to its stability and potency compared to other similar compounds:
17,18-epoxyeicosatetraenoic acid: While both compounds have antiarrhythmic properties, CAY10665 is approximately 50% more effective at reducing arrhythmic contraction frequency.
Eicosapentaenoic acid: This omega-3 fatty acid also has cardiovascular benefits, but CAY10665 is more potent and stable.
Similar compounds include:
- 17,18-epoxyeicosatetraenoic acid
- Eicosapentaenoic acid
- Other polyunsaturated fatty acid derivatives .
Properties
IUPAC Name |
(Z)-16-[[2-(methylamino)-2-oxoacetyl]amino]hexadec-11-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O4/c1-20-18(24)19(25)21-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(22)23/h6,8H,2-5,7,9-16H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESFWWKRDQART-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C(=O)NCCCC/C=C\CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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